molecular formula C8H3ClF2N2S2 B2504863 N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline CAS No. 169776-11-8

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline

Cat. No. B2504863
CAS RN: 169776-11-8
M. Wt: 264.69
InChI Key: CFHBCHPPTGZOPK-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline” is a chemical compound that belongs to the class of organic compounds known as dithiazoles . Dithiazoles are compounds containing a 1,2,3-dithiazole moiety, which consists of a 1,2,3-dithiazole ring, where two carbon atoms are replaced by two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves the reactions of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The reactions were optimized with respect to base, temperature, and reaction time .


Molecular Structure Analysis

The molecular structure of “N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline” is characterized by a 1,2,3-dithiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The compound shows interesting chemical reactivity. For instance, N-aryldithiazolimines can be transformed into useful acyclic functionalities such as cyanothio-formanilides, N-arylcyanoformimidoyl chlorides, and N-arylisothiocyanates . Furthermore, the thermolysis of N-aryldithiazolimines can afford benzothiazoles, benzimidazoles, thiazolopyridines, and benzoxazines .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline” is 228.7217 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Mechanism of Action

The biological activity of “N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline” could be due to the 1,2,3-dithiazole ring, which acts as an inhibitor of several enzymes that are structurally related to serine proteases .

properties

IUPAC Name

4-chloro-N-(2,4-difluorophenyl)dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2S2/c9-7-8(14-15-13-7)12-6-2-1-4(10)3-5(6)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHBCHPPTGZOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline

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